Lipid 29

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H97N3O6 |

|---|---|

分子量 |

860.3 g/mol |

IUPAC 名称 |

undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate |

InChI |

InChI=1S/C52H97N3O6/c1-6-10-13-16-21-28-36-45(9-4)60-47(56)39-31-24-19-26-33-42-55(44-35-41-54-50-49(53-5)51(58)52(50)59)43-34-27-20-25-32-40-48(57)61-46(37-29-22-17-14-11-7-2)38-30-23-18-15-12-8-3/h45-46,53-54H,6-44H2,1-5H3 |

InChI 键 |

BADFTFAWFNGVTD-UHFFFAOYSA-N |

规范 SMILES |

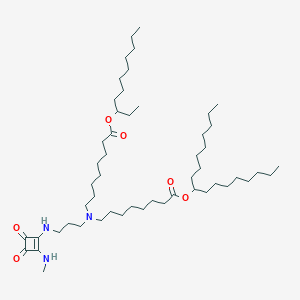

CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCNC1=C(C(=O)C1=O)NC |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of Ionizable Lipids in mRNA Delivery: A Technical Overview

Introduction

The advent of messenger RNA (mRNA) therapeutics and vaccines represents a paradigm shift in modern medicine. Central to the success of these novel modalities are the sophisticated delivery systems required to protect and transport the fragile mRNA molecule to its target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic mRNA delivery, and within these formulations, the ionizable lipid is arguably the most critical component. This technical guide explores the multifaceted functions of ionizable lipids, exemplified by a hypothetical yet representative entity we will refer to as "Lipid 29," in the context of LNP-mediated mRNA delivery. We will delve into its mechanism of action, present relevant quantitative data, detail key experimental protocols, and visualize the underlying processes.

The Core Functions of "this compound" in mRNA Delivery

Ionizable lipids are amphiphilic molecules that possess a unique and essential characteristic: a pKa (acid dissociation constant) within a specific range, typically between 6.0 and 7.0. This property allows them to maintain a neutral or near-neutral charge at physiological pH (around 7.4) and become positively charged in acidic environments, such as within the endosome. This pH-dependent charge switching governs the entire delivery process, from nanoparticle formulation to endosomal escape.

The primary functions of an ionizable lipid like "this compound" can be categorized into four key stages:

-

mRNA Encapsulation: During the formulation of LNPs, which is often achieved through rapid mixing of an acidic aqueous phase containing mRNA with an ethanolic phase containing the lipids, the ionizable lipid is in a positively charged state. This positive charge facilitates the electrostatic complexation and efficient encapsulation of the negatively charged mRNA backbone.

-

Systemic Circulation and Stability: Once formulated and introduced into the bloodstream, the LNPs are in a pH 7.4 environment. At this physiological pH, "this compound" reverts to a near-neutral state. This is crucial for minimizing non-specific interactions with negatively charged blood components, thereby reducing toxicity and preventing rapid clearance from circulation. This "stealth" characteristic enhances the stability and circulation half-life of the nanoparticles, allowing them to reach their target tissues.

-

Cellular Uptake and Endosomal Escape: LNPs are typically taken up by cells through a process called endocytosis, where they are enclosed within a membrane-bound vesicle called an endosome. As the endosome matures, its internal environment becomes increasingly acidic. This drop in pH protonates the amine headgroup of "this compound," causing it to become positively charged. This charge reversal is hypothesized to facilitate the disruption of the endosomal membrane through several proposed mechanisms, including the formation of non-bilayer lipid phases and ion pairing with endogenous anionic lipids of the endosomal membrane. This "endosomal escape" is the critical step that allows the mRNA cargo to be released into the cytoplasm, where it can be translated into protein by the cellular machinery.

-

Biodegradability and Safety: Modern ionizable lipids are designed with biodegradable moieties, often esters, in their hydrocarbon tails. These ester linkages can be cleaved by intracellular enzymes, breaking down the lipid into smaller, more easily cleared components. This biodegradability is a key safety feature, preventing the long-term accumulation of lipids in tissues and minimizing potential toxicity.

Quantitative Data on LNP Performance

The performance of an LNP formulation is highly dependent on the specific ionizable lipid used. The following table summarizes hypothetical but representative data for LNPs formulated with "this compound" compared to a standard ionizable lipid, DLin-MC3-DMA, which was a key component in the first FDA-approved siRNA drug, Onpattro.

| Parameter | LNP with "this compound" | LNP with DLin-MC3-DMA | Unit |

| Physicochemical Properties | |||

| pKa | 6.4 | 6.44 | - |

| Particle Size (Z-average) | 85 | 80 | nm |

| Polydispersity Index (PDI) | 0.05 | 0.08 | - |

| Encapsulation Efficiency | >95 | >95 | % |

| In Vitro Performance | |||

| Luciferase Expression (HEK293T cells) | 1.5 x 10^9 | 1.0 x 10^9 | RLU/mg protein |

| Cytotoxicity (IC50) | 50 | 35 | µg/mL |

| In Vivo Performance (Mouse Model) | |||

| Hepatic Factor IX Expression | 120 | 100 | µg/mL |

| Spleen Targeting Efficiency | 15 | 10 | % of injected dose |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of "this compound"-containing LNPs encapsulating mRNA using a microfluidic device.

Materials:

-

"this compound"

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

mRNA encoding a reporter protein (e.g., Luciferase)

-

Ethanol (200 proof, anhydrous)

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation: Prepare a lipid stock solution in ethanol by dissolving "this compound," DSPC, cholesterol, and PEG-DMG at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mM.

-

mRNA Solution Preparation: Dissolve the mRNA in the citrate buffer (pH 4.0) to a final concentration of 0.1 mg/mL.

-

Microfluidic Mixing: Set up the microfluidic mixer with the lipid-ethanol solution in one inlet and the mRNA-aqueous solution in the other. Set the flow rate ratio of the aqueous to organic phase at 3:1.

-

Formulation: Run the microfluidic device to rapidly mix the two solutions. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.

-

Dialysis: Collect the resulting LNP suspension and dialyze against PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and exchange the buffer.

-

Concentration and Sterilization: Concentrate the LNP solution using a centrifugal filter device (e.g., Amicon Ultra) and sterilize by passing through a 0.22 µm filter.

In Vitro Transfection and Reporter Gene Assay

This protocol details the assessment of LNP-mediated mRNA delivery and expression in a cell culture model.

Materials:

-

"this compound"-LNP-mRNA (Luciferase)

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

96-well cell culture plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

LNP Treatment: Prepare serial dilutions of the "this compound"-LNP-mRNA in serum-free DMEM.

-

Transfection: Aspirate the old media from the cells and add the LNP dilutions. Incubate for 4-6 hours at 37°C.

-

Media Change: After the incubation period, replace the LNP-containing media with fresh, complete media (with 10% FBS).

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for mRNA translation and protein expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

-

Data Analysis: Quantify the luminescence using a luminometer and normalize the relative light units (RLU) to the total protein concentration in each well.

Visualizing the Mechanism of Action

The following diagrams illustrate the key processes involved in LNP-mediated mRNA delivery, highlighting the role of "this compound."

Caption: LNP formulation via microfluidic mixing.

Caption: Mechanism of endosomal escape.

Lipid 29 and Endosomal Escape: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of therapeutic payloads, such as messenger RNA (mRNA), to the cytoplasm of target cells is a cornerstone of modern drug development. A critical barrier to achieving this is the endosomal-lysosomal pathway, which often leads to the degradation of the therapeutic agent before it can exert its effect. Ionizable lipids, a key component of lipid nanoparticles (LNPs), are designed to overcome this hurdle by facilitating "endosomal escape." This technical guide provides an in-depth exploration of the mechanism of action of a specific ionizable lipid, Lipid 29, in mediating this crucial step. While direct quantitative data on the endosomal escape efficiency of this compound is not extensively available in the public domain, this guide synthesizes the current understanding of the mechanisms governing ionizable lipid-mediated endosomal escape and provides relevant experimental protocols for the formulation and characterization of this compound-containing LNPs.

The Core Mechanism: How Ionizable Lipids Mediate Endosomal Escape

The prevailing hypotheses for how ionizable lipids like this compound facilitate the release of their cargo from endosomes center on their unique pH-responsive properties.

The Proton Sponge Effect

Ionizable lipids possess amine head groups with a pKa value that is crucial for their function. At the physiological pH of the bloodstream (around 7.4), these lipids are largely neutral, which contributes to the stability and biocompatibility of the LNP. However, upon endocytosis, the LNP is trafficked into the endosome, where the internal pH progressively drops to acidic levels (pH 5.5-6.5).

In this acidic environment, the amine head groups of this compound become protonated, acquiring a positive charge. This protonation acts as a "proton sponge," leading to an influx of protons and counter-ions (like chloride ions) into the endosome to maintain charge neutrality. The accumulation of these ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the LNP and its mRNA payload into the cytoplasm.

Interaction with Endosomal Membrane Lipids

Another key aspect of the endosomal escape mechanism involves the interaction between the now positively charged ionizable lipids and the anionic lipids present in the endosomal membrane, such as phosphatidylserine. This electrostatic interaction is believed to cause a disruption of the endosomal membrane's integrity. It is hypothesized that the ionizable lipids may integrate into the endosomal membrane, leading to the formation of non-bilayer lipid structures, such as inverted hexagonal phases, which destabilize the membrane and create pores through which the mRNA can escape.

The diagram below illustrates the proposed signaling pathway for this compound-mediated endosomal escape.

Caption: Proposed mechanism of this compound-mediated endosomal escape.

Physicochemical Properties of this compound

The efficacy of this compound in promoting endosomal escape is intrinsically linked to its physicochemical properties. While specific experimental values for this compound are proprietary, the key parameters for any ionizable lipid are its pKa and its molecular structure.

| Property | Description | Importance for Endosomal Escape |

| pKa | The pH at which the ionizable amine head group is 50% protonated. | A pKa in the range of 6.0-7.0 is considered optimal. This ensures the lipid is neutral at physiological pH to minimize toxicity and becomes positively charged in the acidic endosome to drive escape. |

| Lipid Tail Structure | The hydrophobic portion of the lipid, which can vary in length, saturation, and branching. | The structure of the lipid tails influences the packing of the lipids within the LNP and their ability to interact with and disrupt the endosomal membrane. Unsaturated or branched tails can create packing defects that may facilitate membrane fusion and pore formation. |

Experimental Protocols

This section provides detailed methodologies for the formulation of this compound-containing LNPs and the characterization of their key physicochemical properties.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol is a general guideline for the formulation of LNPs using microfluidic mixing, a common and reproducible method. The specific molar ratios of the lipid components may need to be optimized for a particular application.

Materials:

-

This compound (in ethanol)

-

Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) (in ethanol)

-

Cholesterol (in ethanol)

-

PEGylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG 2000) (in ethanol)

-

mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Ethanol (200 proof, RNase-free)

-

Nuclease-free water

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solution:

-

In an RNase-free microcentrifuge tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Vortex thoroughly to ensure complete dissolution of all lipids.

-

-

Prepare mRNA Solution:

-

Dilute the mRNA stock to the desired concentration in the acidic buffer.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

-

Set the flow rate ratio (e.g., 3:1 aqueous to organic phase) and the total flow rate.

-

Initiate the mixing process to form the LNPs.

-

-

Dialysis:

-

Transfer the formulated LNP solution to a dialysis cassette.

-

Dialyze against PBS (pH 7.4) overnight at 4°C with at least two buffer changes to remove ethanol and unencapsulated mRNA.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the LNP suspension using a centrifugal filter unit.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

-

Storage:

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

The following diagram outlines the experimental workflow for LNP formulation.

Caption: Workflow for this compound LNP formulation.

LNP Characterization Protocols

1. Particle Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS)

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in nuclease-free water or PBS.

-

Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using a DLS instrument.

-

Measure the zeta potential to determine the surface charge of the LNPs.

-

2. mRNA Encapsulation Efficiency:

-

Method: RiboGreen Assay

-

Procedure:

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

-

Add the RiboGreen reagent to both sets of samples (lysed and intact).

-

Measure the fluorescence intensity.

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

3. pKa Determination:

-

Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) Assay

-

Procedure:

-

Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).

-

Add the LNP suspension and TNS dye to each buffer.

-

Measure the fluorescence of TNS. TNS fluorescence increases upon binding to the hydrophobic core of the LNP, which is exposed as the ionizable lipid becomes protonated.

-

Plot the fluorescence intensity against pH.

-

The pKa is the pH at which 50% of the maximum fluorescence is observed.

-

Conclusion and Future Directions

This compound, as an ionizable lipid, plays a pivotal role in the endosomal escape of mRNA-LNP therapeutics. The proposed mechanisms, including the proton sponge effect and direct interaction with the endosomal membrane, are central to its function. While direct quantitative data on the endosomal escape efficiency of this compound remains elusive in publicly accessible literature, the provided experimental protocols offer a robust framework for the formulation and characterization of this compound-containing LNPs.

Future research should focus on the direct quantification of this compound-mediated endosomal escape using advanced techniques such as high-content imaging with endosomal markers and specific cargo release reporters. Comparative studies with other well-characterized ionizable lipids would be invaluable in elucidating the specific structure-activity relationships that govern the efficiency of endosomal escape. A deeper understanding of these mechanisms will undoubtedly pave the way for the rational design of even more potent and safer lipid-based drug delivery systems.

The Structure-Activity Relationship of Lipid 29: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Lipid 29 has emerged as a significant ionizable amino lipid for the formulation of Lipid Nanoparticles (LNPs) for messenger RNA (mRNA) delivery. Its unique structural features contribute to enhanced stability and delivery efficiency, making it a subject of considerable interest in the field of nucleic acid therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols, and the influence of its chemical structure on biological activity.

Core Concepts: The Role of this compound in mRNA Delivery

This compound is a critical component of LNPs, which are nano-sized vesicles that encapsulate and protect delicate mRNA molecules, facilitating their delivery into cells. As an ionizable lipid, this compound possesses a pKa of 6.91, allowing it to be positively charged in the acidic environment of the endosome and neutral at physiological pH.[1] This pH-sensitive charge is crucial for two key processes: the encapsulation of negatively charged mRNA during LNP formulation and the subsequent release of the mRNA payload into the cytoplasm following cellular uptake.

The mechanism of action for this compound-containing LNPs involves endocytosis, followed by endosomal escape. The protonation of this compound within the acidic endosome is thought to promote interaction with anionic lipids in the endosomal membrane. This interaction induces a structural change in the lipid bilayer, leading to the formation of a non-bilayer hexagonal phase (HII), which destabilizes the endosomal membrane and facilitates the release of the mRNA cargo into the cytoplasm for subsequent protein translation.[2][3]

Structure-Activity Relationship of this compound

The chemical architecture of this compound is central to its function. While detailed quantitative structure-activity relationship (SAR) data from head-to-head comparisons of a wide range of this compound analogs in a single study is not publicly available in tabular format, qualitative relationships have been described in the literature. The key structural motifs influencing its activity are the squaramide headgroup and the β-amino hydroxyl groups.

The Squaramide Headgroup: A Key to Enhanced Stability and Interaction

A distinguishing feature of this compound is its N-methylsquaramide moiety in the polar head group.[4] This structural element is believed to enhance the performance of the corresponding LNPs through specific, non-electrostatic interactions with the mRNA molecule. It is hypothesized that the squaramide group contributes to the stabilization of the LNP structure via hydrogen bonding and π-π stacking interactions with the mRNA.[5][6] This enhanced interaction leads to improved mRNA expression and delivery efficiency, while also maintaining the stability of the LNPs across different pH values.[5][6]

The Role of β-Amino Hydroxyl Groups

The synthesis of this compound and its analogs often involves epoxide ring-opening chemistry, which generates β-amino hydroxyl groups.[7] These hydroxyl groups are hypothesized to further enhance RNA delivery efficacy. The presence of these groups can increase the polarity of the lipid and provide additional points for hydrogen bonding with the mRNA backbone, contributing to a more stable and efficient LNP formulation.[7]

Influence of LNP Composition on Activity

The biological activity of this compound is also highly dependent on the overall composition of the LNP formulation. The molar ratios of the ionizable lipid, helper lipids (like DSPC), cholesterol, and PEGylated lipids are critical for optimizing delivery. For instance, the concentration of the PEG-lipid component has been shown to influence the particle size and stability of this compound-containing LNPs.

While a direct comparison table of this compound analogs with their corresponding in vivo efficacy is not available from the searched literature, a study by Cornebise et al. (2022) described the fold change in human erythropoietin (hEPO) expression for novel lipids compared to this compound LNPs. This indicates that SAR studies have been conducted, but the specific quantitative data remains within the primary research article.[7]

Quantitative Data

Based on the available search results, a comprehensive table of quantitative SAR data for a series of this compound analogs could not be compiled. The following table summarizes the known quantitative properties of this compound.

| Property | Value | Reference |

| pKa | 6.91 | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the formulation and characterization of this compound-containing LNPs, based on generally accepted protocols in the field.

Synthesis of Squaramide-Containing Ionizable Lipids (Representative Protocol)

While the specific, detailed synthesis protocol for this compound is proprietary, a general approach for synthesizing squaramide-containing lipids involves the reaction of a secondary amine-containing lipid tail with a squarate ester.

Materials:

-

Dialkyl squarate

-

Amine-functionalized lipid backbone

-

Aprotic solvent (e.g., dichloromethane, THF)

-

Triethylamine (or another non-nucleophilic base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve the amine-functionalized lipid backbone and triethylamine in the aprotic solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of the dialkyl squarate in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired squaramide-containing ionizable lipid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes a standard method for formulating mRNA-containing LNPs using a microfluidic mixing device.

Materials:

-

This compound (or other ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Ethanol (200 proof, anhydrous)

-

mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mg/mL).

-

-

Preparation of the Lipid Mixture:

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions to achieve a specific molar ratio. A commonly used molar ratio for ionizable lipid:DSPC:cholesterol:PEG-lipid is 50:10:38.5:1.5.

-

Vortex the lipid mixture thoroughly to ensure homogeneity.

-

-

LNP Assembly via Microfluidic Mixing:

-

Load the lipid mixture (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another syringe.

-

Set the flow rates on the microfluidic mixing device to achieve a desired ratio of aqueous to organic phase (typically 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove ethanol and exchange the buffer to a physiological pH. Change the dialysis buffer 2-3 times during this period.

-

-

Sterilization and Storage:

-

Filter the purified LNP solution through a 0.22 µm sterile filter.

-

Store the final LNP formulation at 4°C.

-

In Vivo Evaluation of LNP Efficacy

This protocol outlines a general procedure for assessing the in vivo efficacy of mRNA-LNPs in a murine model.

Materials:

-

mRNA-LNP formulation

-

CD-1 or BALB/c mice (6-8 weeks old)

-

Sterile saline for injection

-

Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)

-

ELISA kit for the protein encoded by the mRNA (e.g., human erythropoietin)

Procedure:

-

Dosing:

-

Dilute the mRNA-LNP formulation in sterile saline to the desired final concentration.

-

Administer the formulation to mice via intravenous (i.v.) or intramuscular (i.m.) injection at a specified mRNA dose (e.g., 0.1 - 1.0 mg/kg).

-

-

Sample Collection:

-

At predetermined time points post-injection (e.g., 6, 24, 48 hours), collect blood samples from the mice via retro-orbital or submandibular bleeding.

-

-

Serum Analysis:

-

Process the blood samples to obtain serum.

-

Quantify the concentration of the expressed protein in the serum using a validated ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the serum protein concentration over time to determine the pharmacokinetic profile.

-

Calculate parameters such as the area under the curve (AUC) to compare the efficacy of different LNP formulations.

-

Visualizations

Endosomal Escape Pathway of this compound-Containing LNPs

Caption: Proposed mechanism of endosomal escape for this compound-containing LNPs.

LNP Formulation and In Vivo Evaluation Workflow

Caption: Workflow for LNP formulation and subsequent in vivo evaluation.

References

- 1. Frontiers | Lipid nanoparticle formulation optimization for in vivo mrna Delivery with design of experiment methodologies [internal-frontiersin.org]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

- 3. themoonlight.io [themoonlight.io]

- 4. researchgate.net [researchgate.net]

- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of novel cholesterol-based ionizable lipids for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Lipid 29: A Technical Guide to a Novel Ionizable Lipid for Enhanced mRNA Delivery via Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has revolutionized modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their systemic delivery. At the heart of these delivery vehicles lies the ionizable lipid, a critical component that governs both the efficacy and safety of the therapeutic. This technical guide delves into the discovery and development of Lipid 29, a novel ionizable amino lipid that has demonstrated significant improvements in LNP performance. This document provides a comprehensive overview of its characteristics, the experimental methodologies for its synthesis and evaluation, and the underlying mechanisms contributing to its enhanced delivery capabilities.

Unveiling this compound: Structure and Rationale for Development

This compound is an ionizable amino lipid designed to optimize the delivery of mRNA.[1][2] Its chemical structure, heptadecan-9-yl 8-((8-(N-(3-aminopropyl)-N-(2-(methylamino)-3,4-dioxocyclobut-1-en-1-yl)amino)octyl)amino)-8-oxooctanoate, features a unique squaramide headgroup. This design moves beyond simple charge-based interactions with mRNA, fostering more specific and stabilizing interactions.[3] The rationale behind its development was to create a lipid that could improve the stability and delivery efficiency of LNPs, particularly by enhancing interactions with the mRNA cargo.[3]

Performance Metrics: A Quantitative Analysis

The superior performance of this compound-formulated LNPs has been demonstrated through rigorous characterization and in vivo studies. The following tables summarize the key quantitative data, comparing this compound to a benchmark ionizable lipid (referred to as Lipid 1 in the primary literature).

Table 1: Physicochemical Characterization of LNPs

| Ionizable Lipid | PEG-Lipid (mol%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |

| Lipid 1 | 1.5 | 85 ± 5 | 0.12 ± 0.02 | >95 |

| This compound | 1.5 | 80 ± 3 | 0.08 ± 0.01 | >95 |

| Lipid 1 | 0.5 | 110 ± 15 | 0.25 ± 0.05 | >95 |

| This compound | 0.5 | 82 ± 4 | 0.09 ± 0.02 | >95 |

Data are presented as mean ± standard deviation. Data is representative of findings in Cornebise et al., 2022.

Table 2: In Vivo Efficacy of hEPO mRNA-LNPs in CD-1 Mice

| Ionizable Lipid | Dose (mg/kg) | Peak hEPO Concentration (ng/mL) | Area Under the Curve (AUEC) (ng*h/mL) |

| Lipid 1 | 0.1 | 1500 ± 300 | 25000 ± 5000 |

| This compound | 0.1 | 4500 ± 800 | 75000 ± 12000 |

Data are presented as mean ± standard deviation for n=5 mice. hEPO (human erythropoietin) mRNA was delivered via LNPs. Data is representative of findings in Cornebise et al., 2022.

Table 3: Pharmacodynamic Parameters of hEPO mRNA-LNPs in Non-Human Primates (NHPs)

| Ionizable Lipid | Dose (mg/kg) | Cmax (ng/mL) | AUClast (ng*h/mL) |

| Lipid 1 | 0.15 | 350 ± 100 | 12000 ± 3000 |

| This compound | 0.15 | 1200 ± 250 | 45000 ± 9000 |

Data are presented as mean ± standard deviation. Data is representative of findings in Cornebise et al., 2022.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, formulation, and evaluation of this compound and its corresponding LNPs.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the assembly of the squaramide headgroup and its attachment to the lipid tails. A detailed, step-by-step protocol is typically found in the supplementary materials of the primary research publication by Cornebise et al. (2022). The general approach involves:

-

Synthesis of the Squaramide Core: This typically involves the reaction of a primary amine with a squarate ester.

-

Functionalization of the Lipid Tails: The lipid tails are synthesized with appropriate functional groups to allow for their attachment to the headgroup.

-

Conjugation of Headgroup and Tails: The squaramide core is then reacted with the functionalized lipid tails to yield the final this compound product.

-

Purification: The final product is purified using chromatographic techniques to ensure high purity.

LNP Formulation via Microfluidics

LNPs containing this compound are formulated using a microfluidic mixing technique to ensure controlled and reproducible particle formation.

-

Preparation of Lipid Stock Solution: this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

Preparation of mRNA Aqueous Solution: The mRNA is diluted in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are loaded into separate syringes and infused into a microfluidic mixing device (e.g., a staggered herringbone micromixer) at a defined flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate.[4][5][6][7][8]

-

Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the ethanol and raise the pH.

LNP Characterization

-

Instrumentation: A dynamic light scattering (DLS) instrument is used.[9][10][11][12][13]

-

Sample Preparation: The LNP suspension is diluted in a suitable buffer (e.g., PBS) to an appropriate concentration for measurement.

-

Measurement: The sample is placed in a cuvette and equilibrated to a constant temperature (e.g., 25°C). The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles.

-

Data Analysis: The software calculates the hydrodynamic diameter (particle size) and the PDI, which is a measure of the width of the particle size distribution.

-

Assay Principle: The RiboGreen assay is used to quantify the amount of encapsulated mRNA.[3][14][15][16][17] The RiboGreen dye fluoresces upon binding to nucleic acids.

-

Procedure:

-

A standard curve is generated using known concentrations of the mRNA.

-

The LNP sample is divided into two aliquots. One aliquot is left untreated to measure the amount of unencapsulated ("free") mRNA.

-

The second aliquot is treated with a detergent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA, thereby measuring the total mRNA.

-

The RiboGreen dye is added to all samples and standards, and the fluorescence is measured using a plate reader.

-

-

Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vivo Efficacy Assessment

-

Animal Model: CD-1 mice or non-human primates are used.

-

Administration: LNPs encapsulating hEPO mRNA are administered intravenously (i.v.).

-

Blood Sampling: Blood samples are collected at various time points post-administration.

-

hEPO Quantification: The concentration of human erythropoietin (hEPO) in the serum or plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) kit specific for human EPO.[18][19][20]

-

Data Analysis: The pharmacokinetic parameters, such as peak concentration (Cmax) and area under the curve (AUC), are calculated from the concentration-time profile.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts and processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

LNP-Mediated mRNA Delivery and Protein Production

Caption: LNP-mediated mRNA delivery pathway.

Experimental Workflow for this compound LNP Development

Caption: Workflow for this compound LNP development.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its unique chemical structure facilitates enhanced interactions with mRNA, leading to the formation of more stable and efficient LNPs. The quantitative data clearly demonstrates the superior in vivo performance of this compound-containing LNPs compared to previous benchmarks. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings. The continued exploration and development of novel ionizable lipids like this compound will be crucial in unlocking the full therapeutic potential of mRNA-based medicines.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. abpbio.com [abpbio.com]

- 4. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 5. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 9. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]

- 10. allanchem.com [allanchem.com]

- 11. lsinstruments.ch [lsinstruments.ch]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. waters.com [waters.com]

- 15. static.igem.wiki [static.igem.wiki]

- 16. waters.com [waters.com]

- 17. youtube.com [youtube.com]

- 18. elkbiotech.com [elkbiotech.com]

- 19. resources.bio-techne.com [resources.bio-techne.com]

- 20. Mouse Erythropoitin ELISA Kit (EPO) (ab119593) is not available | Abcam [abcam.com]

The Role of Ionizable Lipids in the Stabilization and Efficacy of Lipid Nanoparticles: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Lipid 29" does not correspond to a publicly documented lipid in scientific literature. It is likely a proprietary, internal designation. This guide utilizes data and methodologies associated with well-characterized, industry-standard ionizable lipids, such as DLin-MC3-DMA and SM-102, as a representative analogue to provide a comprehensive technical overview.

Introduction: The Cornerstone of Nucleic Acid Delivery

Lipid nanoparticles (LNPs) have emerged as the leading platform for the delivery of nucleic acid therapeutics, including mRNA vaccines and siRNA therapies.[1][2] The success of these delivery systems hinges on the careful selection and optimization of their lipid components. Typically, an LNP formulation consists of four key lipid types: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[3][4]

Among these, the ionizable lipid is the most critical component, playing a multifaceted role in the formulation's stability, encapsulation efficiency, and, most importantly, the endosomal escape and subsequent intracellular release of the nucleic acid payload.[2][3] These lipids are engineered to have a pKa (acid dissociation constant) within a specific range, typically between 6.0 and 7.0.[4] This property allows them to be neutral at physiological pH (around 7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5).[4][] This pH-sensitive charge switching is fundamental to their function.

This technical guide provides an in-depth exploration of the role of a representative ionizable lipid, herein referred to as "Hypothetical Ionizable Lipid," in stabilizing LNPs and facilitating effective drug delivery.

The Role of the Ionizable Lipid in LNP Stability and Function

The ionizable lipid is central to both the structural integrity and the biological activity of the LNP. Its functions include:

-

Nucleic Acid Encapsulation: During LNP formulation, which is often performed at a low pH (e.g., pH 4.0), the ionizable lipid is positively charged. This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of mRNA or siRNA, driving the encapsulation of the nucleic acid cargo into the core of the forming nanoparticle.[6][7]

-

Structural Stability: The ionizable lipid, in concert with helper lipids like DSPC and cholesterol, contributes to the overall structure and stability of the nanoparticle.[4][8] The precise molar ratio of these components is critical for creating stable, monodisperse particles.[9]

-

Endosomal Escape: This is arguably the most crucial function of the ionizable lipid. After an LNP is taken up by a cell via endocytosis, the endosome matures and its internal pH drops.[][10] This acidic environment protonates the ionizable lipid, giving the LNP a net positive charge.[11] This charge facilitates interaction with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic effect.[12][13] Without efficient endosomal escape, the payload would be trapped and eventually degraded in lysosomes.[]

Quantitative Analysis of LNP Characteristics

The physicochemical properties of LNPs are critical determinants of their in vivo performance. Key parameters are measured to ensure consistency, stability, and efficacy. The following tables summarize typical quantitative data for LNPs formulated with a representative ionizable lipid.

Table 1: Physicochemical Properties of Hypothetical Ionizable Lipid-Based LNPs

| Parameter | Typical Value | Significance |

|---|---|---|

| Apparent pKa | 6.2 - 6.7 | Determines the pH at which the LNP becomes charged; crucial for endosomal escape.[14][15] |

| Mean Particle Size (Z-average) | 80 - 120 nm | Influences biodistribution, cellular uptake, and immunogenicity.[16] |

| Polydispersity Index (PDI) | < 0.2 | A measure of the size distribution homogeneity; lower values indicate a more uniform particle population.[1] |

| mRNA Encapsulation Efficiency | > 90% | The percentage of the initial mRNA that is successfully encapsulated within the LNPs.[1] |

| Zeta Potential (at neutral pH) | Near-neutral (-10 to +10 mV) | Indicates surface charge; a near-neutral charge at physiological pH reduces nonspecific interactions with serum proteins.[17] |

Table 2: Stability Profile of Hypothetical Ionizable Lipid-Based LNPs at 2-8°C

| Time Point | Mean Particle Size (nm) | PDI | Encapsulation Efficiency (%) |

|---|---|---|---|

| Day 0 | 95.2 | 0.11 | 96.5 |

| Day 7 | 96.1 | 0.12 | 95.8 |

| Day 14 | 98.5 | 0.13 | 94.2 |

| Day 30 | 101.3 | 0.15 | 92.1 |

(Note: Data is representative and can vary based on the specific lipid composition, cargo, and buffer conditions.)[17][18]

Experimental Protocols

Detailed and reproducible methodologies are essential for the development and characterization of LNPs.

Microfluidic mixing provides rapid and controlled nanoprecipitation, leading to uniform and reproducible LNPs.[19][20]

-

Preparation of Solutions:

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).[21]

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Pump the two solutions through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR), typically 3:1 (aqueous:organic).[20][22] The rapid mixing of the organic and aqueous streams causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA.[19]

-

-

Downstream Processing:

-

The resulting LNP suspension is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4).

-

Purify and concentrate the LNPs while simultaneously exchanging the buffer to a neutral pH using tangential flow filtration (TFF) or dialysis. This step removes ethanol and non-encapsulated mRNA.[1]

-

The apparent pKa is a critical quality attribute. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common fluorescence-based method to determine it.[14][23]

-

Reagent Preparation:

-

Assay Procedure:

-

Fluorescence Measurement:

-

Data Analysis:

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of nanoparticles.[26]

-

Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., PBS) to an appropriate concentration for DLS analysis.

-

Instrument Setup: Equilibrate the DLS instrument to a standard temperature (e.g., 25°C).

-

Measurement: Place the cuvette in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

-

Analysis: The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter (Z-average) and a cumulants analysis to determine the PDI.[27]

The RiboGreen assay is a sensitive method for quantifying RNA and is commonly used to determine encapsulation efficiency.[1]

-

Principle: The RiboGreen dye fluoresces significantly only when bound to nucleic acids. By measuring fluorescence before and after disrupting the LNPs with a surfactant (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.

-

Procedure:

-

Prepare two sets of LNP samples diluted in a suitable buffer (e.g., TE buffer).

-

To one set of samples, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and expose all the mRNA. Leave the other set intact.

-

Add the RiboGreen reagent to all samples.

-

Measure the fluorescence (Excitation ~480 nm, Emission ~520 nm).

-

-

Calculation:

-

Calculate EE% using the formula: EE% = (Total RNA Fluorescence - Free RNA Fluorescence) / Total RNA Fluorescence * 100

-

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify complex processes and relationships in LNP development and function.

Caption: LNP Formulation and Characterization Workflow.

Caption: Mechanism of Ionizable Lipid-Mediated Endosomal Escape.

Conclusion

The ionizable lipid is an indispensable component of modern LNP-based nucleic acid delivery systems. Its unique, pH-sensitive nature is the key to overcoming the critical barriers of payload encapsulation and endosomal escape. A thorough understanding and precise characterization of the properties imparted by the ionizable lipid, such as pKa, particle size, and stability, are paramount for the development of safe and effective nanomedicines. The protocols and data presented in this guide serve as a foundational reference for researchers and developers working to harness the full potential of LNP technology.

References

- 1. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sartorius.com [sartorius.com]

- 3. Ionizable lipids key role in novel RNA-lipid nanoparticle therapies - Inside Therapeutics [insidetx.com]

- 4. The Role of Four Lipid Components Of LNPs | Biopharma PEG [biochempeg.com]

- 6. Microfluidic technologies and devices for lipid nanoparticle-based RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design Strategies for and Stability of mRNA–Lipid Nanoparticle COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What Ensures Stability in mRNA Lipid Nanoparticle Systems [eureka.patsnap.com]

- 9. DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 11. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The role of lipid components in lipid nanoparticles for vaccines and gene therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stability Study of mRNA-Lipid Nanoparticles Exposed to Various Conditions Based on the Evaluation between Physicochemical Properties and Their Relation with Protein Expression Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. areterna.com [areterna.com]

- 19. Microfluidic synthesis of lipid nanoparticles - Inside Therapeutics [insidetx.com]

- 20. avantiresearch.com [avantiresearch.com]

- 21. Lipid Nanoparticle (LNP) generation in microfluidics [blog.darwin-microfluidics.com]

- 22. m.youtube.com [m.youtube.com]

- 23. ozbiosciences.com [ozbiosciences.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. caymanchem.com [caymanchem.com]

- 26. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols | MDPI [mdpi.com]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Lipid 29 with mRNA and Other Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a novel, ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) and other nucleic acid-based therapeutics.[1][2] Its unique chemical structure, featuring a squaramide moiety, is believed to facilitate specific interactions with mRNA, going beyond simple electrostatic attractions.[1][3] This guide provides a comprehensive technical overview of this compound, its interaction with nucleic acids, and its application in drug delivery, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Concepts: The Role of Ionizable Lipids in Nucleic Acid Delivery

Ionizable lipids are a critical component of modern LNP formulations for nucleic acid delivery.[4][5] Their key feature is a pH-dependent charge. At a physiological pH of 7.4, they are largely neutral, which minimizes interactions with cellular membranes and reduces toxicity.[4][6] However, upon endocytosis into the acidic environment of the endosome (pH 5.0-6.5), the amine groups of the ionizable lipid become protonated, leading to a net positive charge. This positive charge facilitates the disruption of the endosomal membrane, allowing the encapsulated nucleic acid cargo to be released into the cytoplasm where it can be translated (in the case of mRNA) or exert its function.[7][8]

This compound: Physicochemical Properties and LNP Formulation

This compound has been engineered to optimize the delivery of mRNA. Its properties and typical formulation parameters are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl][3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester | [2] |

| CAS Number | 2244716-55-8 | [2] |

| Molecular Formula | C52H97N3O6 | [2] |

| Formula Weight | 860.4 g/mol | [2] |

| pKa | 6.91 | [2] |

Table 2: Typical Lipid Nanoparticle (LNP) Formulation Parameters with this compound

| Component | Molar Ratio (%) | Purpose | Reference |

| This compound (Ionizable Lipid) | 50 | Encapsulation of nucleic acid and endosomal escape | [9][10] |

| DSPC (Helper Lipid) | 10 | Structural integrity of the LNP | [4][6] |

| Cholesterol | 38.5 | LNP stability and membrane fusion | [4][6] |

| PEG-DMG (PEGylated Lipid) | 1.5 | Steric stabilization, prevents aggregation, controls particle size | [6][11] |

| N:P Ratio * | ~6 | Charge balance between lipid and nucleic acid | [11] |

*N:P ratio refers to the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid backbone.

Interaction with mRNA and Other Nucleic Acids

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and evaluation of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol describes the preparation of mRNA-LNPs using a microfluidic device, a method that allows for rapid and reproducible formulation with controlled particle size.[6][9]

Workflow:

LNP formulation workflow using microfluidics.

Methodology:

-

Prepare the Lipid Phase: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in absolute ethanol to the desired molar ratios (e.g., 50:10:38.5:1.5).

-

Prepare the Aqueous Phase: Dissolve the mRNA in a low pH buffer, such as 25 mM sodium citrate at pH 4.0.

-

Microfluidic Mixing: Load the lipid phase and aqueous phase into separate syringes and mount them on a syringe pump connected to a microfluidic mixing cartridge (e.g., from a NanoAssemblr platform).

-

Set Flow Rates: Set the flow rate ratio of the aqueous phase to the lipid phase, typically at 3:1, with a total flow rate of, for example, 12 mL/min.

-

Collection: Initiate the pumping to mix the two phases within the microfluidic chip, leading to the self-assembly of LNPs. Collect the resulting LNP dispersion.

-

Purification: Dialyze the collected LNPs against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated components.

Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

The RiboGreen assay is a sensitive method to determine the amount of mRNA encapsulated within the LNPs.[14][15]

Workflow:

RiboGreen assay workflow for encapsulation efficiency.

Methodology:

-

Prepare Reagents: Prepare a 1x TE buffer and a 2% Triton X-100 solution in 1x TE buffer. Prepare the RiboGreen working solution by diluting the stock reagent in 1x TE buffer.

-

Prepare Samples: In a 96-well black plate, prepare two sets of dilutions for each LNP sample. One set is diluted in 1x TE buffer (to measure unencapsulated mRNA), and the other set is diluted in 1x TE buffer with Triton X-100 (to lyse the LNPs and measure total mRNA).

-

Prepare Standard Curve: Prepare a standard curve of known mRNA concentrations in both TE buffer and TE buffer with Triton X-100.

-

Incubation: Add the RiboGreen working solution to all wells, mix, and incubate for 5 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.

-

Calculation: Determine the concentration of free and total mRNA from the standard curve. Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100

In Vitro Transfection

This protocol outlines a general procedure for transfecting cells in culture with mRNA-LNPs to assess protein expression.[10][16][17]

Methodology:

-

Cell Seeding: Seed cells (e.g., HeLa or HEK293T) in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

LNP Preparation: Dilute the mRNA-LNPs in complete cell culture medium to the desired final concentration of mRNA (e.g., 100-1000 ng/well).

-

Transfection: Remove the old medium from the cells and add the LNP-containing medium.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Analysis: Assess protein expression using an appropriate method, such as fluorescence microscopy for a fluorescent reporter protein (e.g., GFP) or a luciferase assay for luciferase-encoding mRNA.

Signaling Pathways and Immunological Interactions

Ionizable lipids, including potentially this compound, can be recognized by the innate immune system, acting as adjuvants. This can be both beneficial for vaccine applications and a concern for other therapeutic uses. Two key pathways involved are the Toll-like receptor 4 (TLR4) and the NLRP3 inflammasome pathways.[4][18][19]

Toll-like Receptor 4 (TLR4) Signaling Pathway

Some ionizable lipids are structurally similar to Lipid A of lipopolysaccharide (LPS), a known TLR4 agonist.[20] Activation of TLR4 can lead to the production of pro-inflammatory cytokines.[4][18]

TLR4 signaling pathway activation by ionizable lipids.

NLRP3 Inflammasome Activation

Cationic and ionizable lipids can also trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2][13][19]

NLRP3 inflammasome activation pathway.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for nucleic acid delivery. Its unique structure appears to confer advantages in LNP stability and mRNA delivery efficiency. Understanding the detailed experimental protocols for formulation and characterization, as well as the potential interactions with the innate immune system, is critical for the successful development of this compound-based therapeutics. Further research is warranted to fully elucidate the quantitative aspects of its binding to various nucleic acids and to explore the structure-activity relationships of its analogs. This knowledge will be invaluable for the rational design of next-generation LNP delivery systems for a wide range of therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. caymanchem.com [caymanchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Effect of Lipid Nanoparticle Physico-Chemical Properties and Composition on Their Interaction with the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Difference in the lipid nanoparticle technology employed in three approved siRNA (Patisiran) and mRNA (COVID-19 vaccine) drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PEGylated lipid screening, composition optimization, and structure–activity relationship determination for lipid nanoparticle-mediated mRNA delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Targeting and tracking mRNA lipid nanoparticles at the particle, transcript and protein level - PMC [pmc.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. Ionizable lipid nanoparticles encapsulating barcoded mRNA for accelerated in vivo delivery screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. sartorius.com [sartorius.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. Advanced Functional Materials - SciRev [scirev.org]

- 18. mdpi.com [mdpi.com]

- 19. Optimization of ionizable lipids for aerosolizable mRNA lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Biodegradability and Metabolism of Lipid 29: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid 29 is a novel, ionizable amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3][4] Developed by Moderna, its unique squaramide headgroup and overall structure contribute to enhanced mRNA delivery and protein expression in vivo compared to earlier generation ionizable lipids.[5][6] This technical guide provides a comprehensive overview of the known characteristics and the putative in vivo biodegradability and metabolism of this compound. Due to the limited availability of public data specifically on the metabolism of this compound, this guide combines established principles of lipid nanoparticle biochemistry with data from structurally related ionizable lipids to present a scientifically grounded perspective.

Chemical Identity of this compound

| Parameter | Value |

| Formal Name | 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl][3-[[2-(methylamino)-3,4-dioxo-1-cyclobuten-1-yl]amino]propyl]amino]-octanoic acid, 1-octylnonyl ester |

| CAS Number | 2244716-55-8 |

| Molecular Formula | C₅₂H₉₇N₃O₆ |

| Molecular Weight | 860.4 g/mol |

| SMILES | CNC(C(C1=O)=O)=C1NCCCN(CCCCCCCC(OC(CCCCCCCC)CCCCCCCC)=O)CCCCCCCC(OC(CC)CCCCCCCC)=O |

In Vivo Biodegradability and Metabolism of this compound

Direct experimental data on the in vivo metabolism of this compound is not extensively available in the public domain. However, based on its chemical structure and the established metabolic pathways of similar ionizable lipids used in LNP formulations, a highly probable metabolic fate can be predicted.

Proposed Metabolic Pathway

The structure of this compound contains two ester linkages within its hydrophobic tails. These ester bonds are susceptible to hydrolysis by endogenous esterase enzymes, which are abundant in various tissues, particularly the liver. This enzymatic cleavage is a common and intentional design feature in modern ionizable lipids to ensure their biodegradability and reduce potential long-term toxicity.

The proposed primary metabolic pathway for this compound is the hydrolysis of its two ester bonds, leading to the breakdown of the lipid into smaller, more readily cleared components.

Proposed metabolic pathway of this compound.

Biodistribution

Upon intravenous administration, LNPs formulated with ionizable lipids typically exhibit a strong tropism for the liver.[7] This is due to the adsorption of apolipoprotein E (ApoE) onto the surface of the LNPs in the bloodstream, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[8] While specific biodistribution data for this compound is not publicly available, studies on LNPs containing similar ionizable lipids, such as SM-102, have shown significant accumulation in the liver and spleen following administration.[9][10]

Table 1: Representative Biodistribution of Ionizable Lipid-Containing LNPs in Mice (Note: Data presented is for LNPs containing SM-102, as a surrogate for this compound, at 24 hours post-intravenous injection. This is for illustrative purposes, and the biodistribution of this compound-containing LNPs may differ.)

| Organ | % of Injected Dose per Gram of Tissue (Mean ± SD) |

| Liver | 60.2 ± 5.8 |

| Spleen | 15.7 ± 2.1 |

| Kidneys | 2.5 ± 0.7 |

| Lungs | 1.8 ± 0.5 |

| Heart | 0.9 ± 0.3 |

| Brain | < 0.1 |

Clearance

The inclusion of biodegradable ester linkages in ionizable lipids is designed to facilitate their clearance from the body. Following hydrolysis, the resulting smaller molecules can be further metabolized through endogenous pathways, such as beta-oxidation of the fatty acid components, and subsequently eliminated. Studies on other ester-containing ionizable lipids have demonstrated rapid clearance from tissues, particularly the liver.[11][12] For instance, some next-generation ionizable lipids with ester-containing tails have been shown to be cleared from the liver within 24 to 48 hours post-administration in mice.[12] It is anticipated that this compound would exhibit a similar favorable clearance profile, contributing to its safety for in vivo applications.

Experimental Protocols for Studying In Vivo Biodegradability and Metabolism

A comprehensive understanding of the in vivo fate of this compound would require a combination of biodistribution, pharmacokinetic, and metabolism studies. Below are detailed methodologies for key experiments that would be employed to generate this data.

In Vivo Biodistribution Studies using Radiolabeling and Whole-Body Autoradiography

This method provides a quantitative and visual representation of the distribution of the lipid throughout the body over time.

Methodology:

-

Radiolabeling of this compound: Synthesize a radiolabeled version of this compound, for example, with Carbon-14 (¹⁴C) or Tritium (³H) at a metabolically stable position.

-

LNP Formulation: Formulate LNPs containing the radiolabeled this compound, along with other lipid components (e.g., DSPC, cholesterol, and a PEG-lipid) and the desired mRNA cargo.

-

Animal Administration: Administer a single intravenous dose of the radiolabeled LNPs to a cohort of laboratory animals (e.g., mice or rats).

-

Time-Course Study: At predetermined time points post-administration (e.g., 1, 4, 24, 48, and 168 hours), euthanize a subset of animals.

-

Whole-Body Sectioning: Freeze the carcasses in a mixture of hexane and solid CO₂ and embed them in a carboxymethylcellulose matrix. Obtain thin (e.g., 20 µm) sagittal sections using a cryomicrotome.

-

Autoradiography: Expose the sections to a phosphor imaging plate for a defined period.

-

Image Analysis: Scan the imaging plate and quantify the radioactivity in different organs and tissues using appropriate software. Calibrate the signal using standards of known radioactivity.[13]

Workflow for whole-body autoradiography.

In Vivo Metabolism Study using Liquid Chromatography-Mass Spectrometry (LC-MS)

This technique is used to identify and quantify the parent lipid and its metabolites in various biological matrices.

Methodology:

-

Animal Dosing: Administer LNPs containing non-labeled this compound to a cohort of animals.

-

Sample Collection: At various time points, collect blood samples (plasma) and harvest tissues of interest (e.g., liver, spleen, kidneys).

-

Lipid Extraction: Homogenize the tissue samples and perform a lipid extraction using a suitable solvent system (e.g., a modified Folch or Bligh-Dyer method).[14][15]

-

Sample Preparation: Concentrate the lipid extracts and reconstitute them in a solvent compatible with the LC-MS system.

-

LC-MS Analysis: Inject the samples into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).

-

Data Analysis: Process the raw data to identify peaks corresponding to this compound and its potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns. Quantify the analytes using appropriate internal standards.

Workflow for LC-MS-based metabolism study.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery, offering enhanced potency and stability. While direct metabolic studies on this compound are not yet widely published, its chemical structure, featuring biodegradable ester linkages, strongly suggests a metabolic pathway initiated by enzymatic hydrolysis. This, coupled with the general understanding of LNP biodistribution and clearance, points towards a favorable safety profile characterized by targeted delivery primarily to the liver and subsequent degradation and elimination. Further dedicated studies employing the methodologies outlined in this guide are necessary to fully elucidate the quantitative aspects of this compound's in vivo fate and to further solidify its role in the development of next-generation mRNA therapeutics.

References

- 1. This compound, 2244716-55-8 | BroadPharm [broadpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Expression Kinetics and Immunogenicity of Lipid Nanoparticles Delivering Plasmid DNA and mRNA in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Silicon Ether Ionizable Lipids Enable Potent mRNA Lipid Nanoparticles with Rapid Tissue Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Validation of procedures for quantitative whole-body autoradiography using digital imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC–MS Lipidomics: Exploiting a Simple High-Throughput Method for the Comprehensive Extraction of Lipids in a Ruminant Fat Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

the biological fate of Lipid 29-containing LNPs

An in-depth analysis of the biological fate of Lipid Nanoparticles (LNPs) is critical for the development of safe and effective nucleic acid therapeutics. While specific data for a proprietary compound designated "Lipid 29" is not publicly available, this guide will provide a comprehensive overview of the biological fate of LNPs containing a representative and well-characterized ionizable lipid, DLin-MC3-DMA. This lipid has been a cornerstone in the development of FDA-approved siRNA therapeutics and serves as an excellent model for understanding the principles governing LNP disposition in vivo.

Overview of LNP Biological Fate

The journey of an LNP from administration to cargo delivery is a multi-step process. Following intravenous injection, LNPs rapidly interact with blood components, leading to the adsorption of proteins, most notably Apolipoprotein E (ApoE). This opsonization is a key determinant of their subsequent biodistribution. The primary site of accumulation for these LNPs is the liver, with hepatocytes being the main cell type targeted.

Cellular uptake is predominantly mediated by receptor-mediated endocytosis, followed by the critical step of endosomal escape, where the nucleic acid cargo is released into the cytoplasm to exert its therapeutic effect. The LNPs are then metabolized and cleared from the body.

Biodistribution of DLin-MC3-DMA-Containing LNPs

The biodistribution of LNPs is significantly influenced by the physicochemical properties of the ionizable lipid, including its pKa. DLin-MC3-DMA, with a pKa of 6.44, is designed to be cationic at the acidic pH of the endosome, facilitating interaction with the anionic endosomal membrane and promoting cargo release. In the bloodstream, at physiological pH (7.4), the lipid is nearly neutral, which helps to minimize non-specific interactions and prolong circulation time.

Upon intravenous administration, DLin-MC3-DMA-containing LNPs exhibit rapid and predominant accumulation in the liver. This is largely due to the binding of ApoE to the LNP surface, which then facilitates uptake by hepatocytes via the low-density lipoprotein receptor (LDLR). Significant accumulation is also observed in the spleen and, to a lesser extent, in other tissues.

Quantitative Biodistribution Data

The following table summarizes the typical biodistribution of DLin-MC3-DMA-containing LNPs in mice following intravenous administration. The data is presented as the percentage of the injected dose (%ID) per gram of tissue at various time points.

| Organ | 1 hour (%ID/g) | 4 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |

| Liver | 60-70 | 50-60 | 10-20 | <5 |

| Spleen | 5-10 | 8-15 | 5-10 | <2 |

| Kidney | 1-3 | 1-3 | <1 | <1 |

| Lung | 1-2 | 1-2 | <1 | <1 |

| Heart | <1 | <1 | <1 | <1 |

| Plasma | 20-30 | 5-10 | <1 | <1 |

Note: These values are representative and can vary based on the specific LNP formulation, dose, and animal model.

Cellular Uptake and Intracellular Trafficking

The cellular uptake of DLin-MC3-DMA-containing LNPs is a highly efficient process, primarily occurring through clathrin-mediated endocytosis. The binding of ApoE to the LNP surface is a critical step that targets the particles to the LDLR, which is highly expressed on hepatocytes.

Once inside the cell, the LNPs are trafficked through the endosomal pathway, moving from early to late endosomes. The acidic environment of the late endosome (pH 5.0-6.0) is crucial for the next step: endosomal escape.

Mechanism of Endosomal Escape

The ionizable lipid DLin-MC3-DMA plays a pivotal role in endosomal escape. In the acidic milieu of the late endosome, the tertiary amine of DLin-MC3-DMA becomes protonated, leading to a net positive charge on the LNP. This charged LNP can then interact with the anionic lipids of the endosomal membrane, leading to the formation of non-bilayer hexagonal (HII) phases. This structural rearrangement disrupts the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm.

Experimental Protocols

LNP Biodistribution Study

Objective: To quantify the distribution of LNPs in various tissues over time.

Methodology:

-

LNP Formulation: Formulate LNPs containing a fluorescently labeled lipid (e.g., DiR) or radiolabeled lipid.

-

Animal Model: Administer the labeled LNPs to mice via intravenous injection (e.g., tail vein).

-

Tissue Collection: At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart) and collect blood.

-

Quantification:

-

For fluorescently labeled LNPs: Homogenize the tissues and measure the fluorescence intensity using an in vivo imaging system or a fluorescence plate reader.

-

For radiolabeled LNPs: Measure the radioactivity in each tissue using a gamma counter.

-

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

Cellular Uptake Assay

Objective: To measure the efficiency of LNP uptake by target cells.

Methodology:

-

Cell Culture: Plate target cells (e.g., primary hepatocytes or Huh7 cells) in a multi-well plate.

-

LNP Treatment: Treat the cells with LNPs containing a fluorescently labeled nucleic acid cargo (e.g., Cy5-siRNA) at various concentrations.

-

Incubation: Incubate the cells for a specific period (e.g., 4 hours) at 37°C.

-

Flow Cytometry:

-

Wash the cells to remove any non-internalized LNPs.

-

Trypsinize the cells to create a single-cell suspension.

-

Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.

-

Visualizations

Signaling Pathways and Workflows

Caption: Cellular uptake and intracellular trafficking of an ApoE-opsonized LNP.

Caption: Mechanism of endosomal escape mediated by an ionizable lipid.

The Pivotal Role of pKa in Optimizing Lipid 29 Formulations for Enhanced mRNA Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ionization state of ionizable lipids is a critical determinant of the efficacy and safety of lipid nanoparticle (LNP)-based mRNA delivery systems. The apparent acid dissociation constant (pKa), the pH at which 50% of the ionizable lipid is protonated, governs the electrostatic interactions essential for mRNA encapsulation, stability in circulation, and endosomal escape for cytosolic delivery. This guide delves into the significance of the pKa of Lipid 29, a novel ionizable amino lipid, and provides a comprehensive overview of the experimental methodologies required to determine this crucial parameter and optimize LNP formulations for maximal therapeutic output.

Understanding the pKa of this compound